molecular formula C13H23NO5 B2607090 2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid CAS No. 1782244-42-1

2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid

Cat. No. B2607090
CAS RN: 1782244-42-1
M. Wt: 273.329
InChI Key: UEQOHXVTXRCTJV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the IUPAC name "2-(4-((((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-yl)acetic acid" . It has a molecular weight of 273.33 .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butoxycarbonyl (BOC) as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H23NO5/c1-12(2,3)19-11(17)14-9-13(8-10(15)16)4-6-18-7-5-13/h4-9H2,1-3H3,(H,14,17)(H,15,16)" . This indicates the molecular structure and the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This is a key step in many chemical reactions involving this compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current search results.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9-13(8-10(15)16)4-6-18-7-5-13/h4-9H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQOHXVTXRCTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid

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